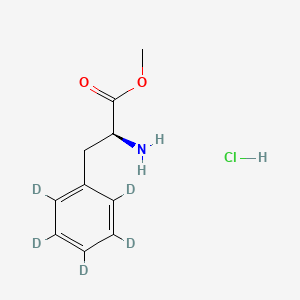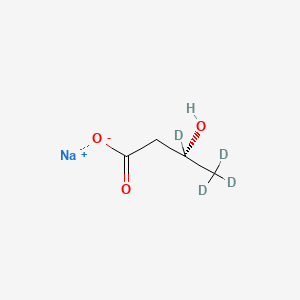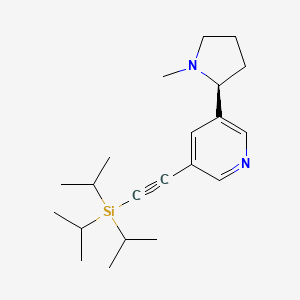
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is a synthetic chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The presence of deuterium (d4) in the compound indicates that it is a deuterated form, which can be useful in certain types of scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 typically involves the reaction of 3-butenyl alcohol with N,N-bis(2-chloroethyl)phosphorodiamidate under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems to monitor and adjust reaction conditions would be essential to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of organophosphorus compounds with different functional groups.
科学研究应用
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy due to its deuterated form.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context.
相似化合物的比较
Similar Compounds
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate: The non-deuterated form of the compound.
N,N-bis(2-chloroethyl)phosphorodiamidate: A related compound without the 3-butenyl group.
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d3: A similar deuterated compound with three deuterium atoms.
Uniqueness
The uniqueness of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 lies in its deuterated form, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium can also influence the compound’s chemical and biological properties, making it distinct from its non-deuterated counterparts.
属性
CAS 编号 |
1246816-65-8 |
|---|---|
分子式 |
C8H17Cl2N2O2P |
分子量 |
279.134 |
IUPAC 名称 |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,6D2 |
InChI 键 |
UBJAZFXJPCTQTQ-WVTKESLNSA-N |
SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl |
同义词 |
N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid 3-Butenyl Ester-d4; 3-Butenyl N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 154039-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


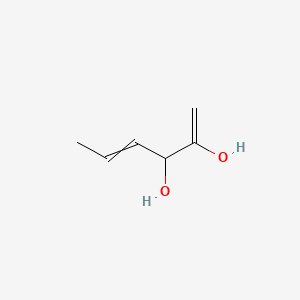
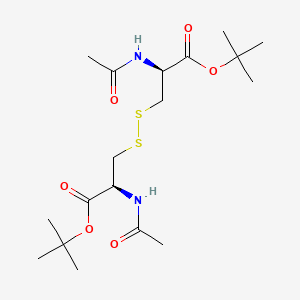
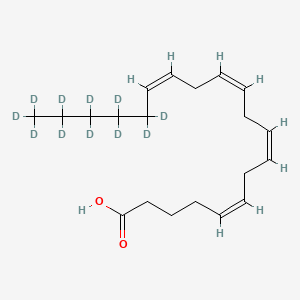
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
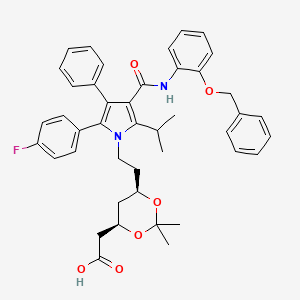
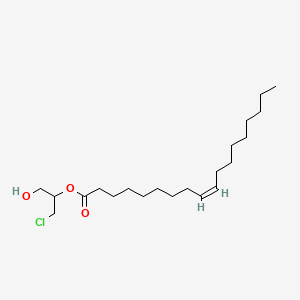
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
